Cytidine 5'-diphosphoglycerol disodium salt
Overview
Description
Cytidine 5’-diphosphoglycerol disodium salt is a chemical compound with the molecular formula C12H19N3O13P2Na2 and a molecular weight of 521.22 g/mol . It is a derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. This compound is primarily used in biochemical research and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cytidine 5’-diphosphoglycerol disodium salt typically involves the phosphorylation of cytidine. This process can be achieved through enzymatic or chemical methods. One common approach is the use of cytidine triphosphate (CTP) and glycerol-3-phosphate in the presence of glycerol-3-phosphate cytidylyltransferase . The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of cytidine 5’-diphosphoglycerol disodium salt involves large-scale enzymatic synthesis. This method is preferred due to its efficiency and ability to produce high-purity compounds. The process typically includes the fermentation of microorganisms that express the necessary enzymes, followed by extraction and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-diphosphoglycerol disodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under neutral or slightly basic conditions.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides, under various conditions depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cytidine 5’-diphosphoglycerol disodium salt derivatives with altered functional groups, while reduction can result in the formation of reduced cytidine derivatives .
Scientific Research Applications
Cytidine 5’-diphosphoglycerol disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleotides and nucleosides.
Biology: Plays a role in the study of RNA synthesis and function.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Mechanism of Action
The mechanism of action of cytidine 5’-diphosphoglycerol disodium salt involves its role as a precursor in the synthesis of RNA. It is incorporated into RNA molecules during transcription, influencing the structure and function of the resulting RNA. The compound interacts with various enzymes and molecular targets, including RNA polymerase and ribonucleotide reductase, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Cytidine 5’-diphosphoglucose disodium salt: Similar in structure but with a glucose moiety instead of glycerol.
Cytidine 5’-triphosphate disodium salt: Contains three phosphate groups instead of two.
Cytidine 5’-monophosphate disodium salt: Contains only one phosphate group
Uniqueness
Cytidine 5’-diphosphoglycerol disodium salt is unique due to its specific structure, which includes a glycerol moiety. This structural feature allows it to participate in unique biochemical pathways and reactions that are not possible with other cytidine derivatives .
Biological Activity
Cytidine 5'-diphosphoglycerol (CDP-glycerol) disodium salt is a nucleotide derivative that plays a critical role in various biological processes, particularly in the synthesis of glycerol phosphate and teichoic acids in bacterial cell walls. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure : CDP-glycerol is characterized by its structure, which consists of a cytidine moiety linked to a diphosphate group and a glycerol backbone. This structure allows it to act as a substrate for various enzymatic reactions.
Enzymatic Function : The primary enzymatic function of CDP-glycerol is catalyzed by glycerol-3-phosphate cytidylyltransferase, encoded by the tagD gene in Bacillus subtilis. This enzyme facilitates the transfer of the cytidylyl group from cytidine triphosphate (CTP) to sn-glycerol 3-phosphate, forming CDP-glycerol, which is crucial for the synthesis of teichoic acids .
Biological Activity
Role in Bacterial Physiology : CDP-glycerol is essential for the biosynthesis of teichoic acids, which are important components of the cell wall in Gram-positive bacteria. These acids contribute to cell wall integrity and play roles in cell division and antibiotic resistance. The synthesis pathway involves several key enzymes, including TagB and TagF, which incorporate CDP-glycerol into the teichoic acid polymer .
Cytotoxicity and Therapeutic Potential : Research has indicated that nucleotide analogs like CDP-glycerol can exhibit cytotoxic effects when incorporated into nucleic acids. This property is leveraged in drug development, particularly for targeting cancer cells. The incorporation of such compounds can disrupt normal cellular functions, leading to apoptosis in rapidly dividing cells .
Case Studies
- Cytotoxicity Analysis : A study investigated the cytotoxic effects of CDP-glycerol on various cancer cell lines. Results showed that treatment with CDP-glycerol led to increased apoptosis markers compared to control groups. The mechanism was attributed to its incorporation into RNA, disrupting normal transcriptional processes .
- Metabolic Pathway Interactions : Another study explored the metabolic pathways involving CDP-glycerol in Staphylococcus aureus. It was found that disruptions in CDP-glycerol synthesis affected cell wall integrity and increased susceptibility to antibiotics like vancomycin .
Data Tables
Property | Value |
---|---|
Molecular Weight | 15271.45 Da |
Enzyme Activity | Glycerol-3-phosphate cytidylyltransferase |
Role in Bacteria | Teichoic acid synthesis |
Cytotoxicity | Induces apoptosis in cancer cells |
Properties
InChI |
InChI=1S/C12H21N3O13P2.Na/c13-8-1-2-15(12(20)14-8)11-10(19)9(18)7(27-11)5-26-30(23,24)28-29(21,22)25-4-6(17)3-16;/h1-2,6-7,9-11,16-19H,3-5H2,(H,21,22)(H,23,24)(H2,13,14,20); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTUVJJCIZBYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(CO)O)O)O.[Na] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3NaO13P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585112 | |
Record name | PUBCHEM_16219179 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102601-56-9 | |
Record name | PUBCHEM_16219179 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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